molecular formula C7H4Cl4N2O B3042280 N1-(2-chloro-3-pyridyl)-2,2,2-trichloroacetamide CAS No. 545372-47-2

N1-(2-chloro-3-pyridyl)-2,2,2-trichloroacetamide

Cat. No.: B3042280
CAS No.: 545372-47-2
M. Wt: 273.9 g/mol
InChI Key: UIFJMEXHKQUQAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-chloro-3-pyridyl)-2,2,2-trichloroacetamide is a chemical compound with the molecular formula C7H6Cl2N2O It is known for its unique structure, which includes a pyridyl ring substituted with chlorine and a trichloroacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chloro-3-pyridyl)-2,2,2-trichloroacetamide typically involves the reaction of 2-chloro-3-pyridine with trichloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-chloro-3-pyridine+trichloroacetyl chlorideThis compound\text{2-chloro-3-pyridine} + \text{trichloroacetyl chloride} \rightarrow \text{this compound} 2-chloro-3-pyridine+trichloroacetyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of the reactants.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chloro-3-pyridyl)-2,2,2-trichloroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the trichloroacetamide group can be substituted by nucleophiles.

    Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms.

    Oxidation Reactions: The pyridyl ring can undergo oxidation under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while reduction reactions can produce partially dechlorinated compounds.

Scientific Research Applications

N1-(2-chloro-3-pyridyl)-2,2,2-trichloroacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-(2-chloro-3-pyridyl)-2,2,2-trichloroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-chloro-3-pyridyl)-2-chloroacetamide
  • N1-(2-chloro-3-pyridyl)-2,2-dichloroacetamide

Uniqueness

N1-(2-chloro-3-pyridyl)-2,2,2-trichloroacetamide is unique due to its trichloroacetamide group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from similar compounds with fewer chlorine atoms.

Properties

IUPAC Name

2,2,2-trichloro-N-(2-chloropyridin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl4N2O/c8-5-4(2-1-3-12-5)13-6(14)7(9,10)11/h1-3H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIFJMEXHKQUQAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-(2-chloro-3-pyridyl)-2,2,2-trichloroacetamide
Reactant of Route 2
Reactant of Route 2
N1-(2-chloro-3-pyridyl)-2,2,2-trichloroacetamide
Reactant of Route 3
Reactant of Route 3
N1-(2-chloro-3-pyridyl)-2,2,2-trichloroacetamide
Reactant of Route 4
Reactant of Route 4
N1-(2-chloro-3-pyridyl)-2,2,2-trichloroacetamide
Reactant of Route 5
Reactant of Route 5
N1-(2-chloro-3-pyridyl)-2,2,2-trichloroacetamide
Reactant of Route 6
Reactant of Route 6
N1-(2-chloro-3-pyridyl)-2,2,2-trichloroacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.